1-(Piperidin-4-yl)propan-1-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-piperidin-4-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-8(10)7-3-5-9-6-4-7;/h7-10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMDSPXLKOINFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945374-69-6 | |
| Record name | 4-Piperidinemethanol, α-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945374-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Strategies for 1 Piperidin 4 Yl Propan 1 Ol Hydrochloride
Retrosynthetic Analysis Approaches for the Chemical Compound
Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and works backward to identify potential starting materials. amazonaws.com For 1-(piperidin-4-yl)propan-1-ol (B1342589) hydrochloride, the analysis primarily involves disconnecting the molecule at key bonds to reveal simpler, more readily available precursors.
A primary retrosynthetic disconnection is the carbon-carbon bond between the piperidine (B6355638) ring and the propanol (B110389) side chain. This leads to two key synthons: a piperidin-4-yl cation or anion and a 1-hydroxypropyl anion or cation, respectively. These idealized fragments correspond to practical chemical reagents.
Disconnection 1 (C-C bond): This is the most logical approach. The target molecule can be disconnected at the C4-C(OH) bond. This suggests a Grignard-type reaction. The synthons would be a 4-formylpiperidine derivative (an electrophile) and an ethyl nucleophile (e.g., from ethylmagnesium bromide). The piperidine nitrogen would need to be protected during this step to prevent side reactions.
Disconnection 2 (C-N bonds): A more complex approach involves disconnecting the piperidine ring itself. This would fall under various piperidine synthesis strategies, such as intramolecular cyclization of an amino-aldehyde or amino-ketone precursor. nih.gov This strategy is generally employed when the desired 4-substituted piperidine is not easily accessible from commercial starting materials.
The most direct and common synthetic strategy derived from this analysis involves the use of a pre-formed, N-protected 4-substituted piperidine precursor.
Development of Classical and Modern Synthetic Routes
The synthesis of 1-(piperidin-4-yl)propan-1-ol hydrochloride can be achieved through various pathways, combining classical organic reactions with modern synthetic advancements. The piperidine ring is a prevalent scaffold in pharmaceuticals, and numerous methods for its synthesis and functionalization have been developed. beilstein-journals.orgnih.gov
A common and practical route begins with a commercially available piperidine derivative, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate), which is then chemically modified. The key steps typically involve:
Protection of the piperidine nitrogen.
Modification of the substituent at the 4-position to create the 1-hydroxypropyl group.
Deprotection of the nitrogen and formation of the hydrochloride salt.
Modern synthetic routes may involve catalytic methods for ring formation or functionalization, aiming for higher efficiency and stereoselectivity. nih.gov
Multi-Step Synthesis Pathways and Optimization
Step 1: N-Protection The secondary amine of the piperidine ring is first protected to prevent it from interfering with subsequent organometallic reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Reaction: Piperidine-4-carboxylic acid ethyl ester reacts with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) to yield N-Boc-piperidine-4-carboxylic acid ethyl ester.
Step 2: Reduction of the Ester to an Aldehyde The ester group is selectively reduced to an aldehyde.
Reaction: The N-Boc protected ester is reduced using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to form N-Boc-piperidine-4-carboxaldehyde.
Step 3: Grignard Reaction The core 1-hydroxypropyl side chain is constructed via a Grignard reaction.
Reaction: N-Boc-piperidine-4-carboxaldehyde is treated with ethylmagnesium bromide in an anhydrous ether solvent like THF. This reaction forms the desired secondary alcohol, N-Boc-1-(piperidin-4-yl)propan-1-ol.
Step 4: Deprotection and Salt Formation The Boc protecting group is removed, and the final hydrochloride salt is formed in a single step.
Reaction: The N-Boc protected alcohol is treated with a solution of hydrogen chloride (HCl) in a solvent such as dioxane, isopropanol (B130326), or diethyl ether. This cleaves the Boc group and protonates the piperidine nitrogen to yield this compound, which typically precipitates as a solid.
The optimization of such a sequence involves adjusting parameters at each stage to ensure high conversion and minimize byproducts. researchgate.net
Table 1: Key Parameters for Optimization in Multi-Step Synthesis
| Step | Reaction | Key Parameters to Optimize | Potential Challenges |
|---|---|---|---|
| 1. Protection | Boc Protection | Base stoichiometry, temperature, reaction time | Incomplete reaction, side products |
| 2. Reduction | Ester to Aldehyde | Temperature (-78 °C is common), DIBAL-H equivalents | Over-reduction to the primary alcohol |
| 3. Grignard | Aldehyde Alkylation | Anhydrous conditions, Grignard reagent equivalents, temperature | Low yield due to moisture, side reactions |
| 4. Deprotection | Acid-mediated Boc removal | Solvent, concentration of HCl, temperature | Incomplete deprotection, degradation of product |
Stereoselective Synthesis Methodologies for Piperidine Scaffolds
The target compound possesses a stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group). Therefore, stereoselective synthesis is a critical consideration for producing enantiomerically pure forms.
One primary strategy to achieve stereoselectivity is through the asymmetric reduction of the corresponding ketone, 1-(N-Boc-piperidin-4-yl)propan-1-one. This ketone precursor can be synthesized by reacting N-Boc-isonipecotoyl chloride with an appropriate organometallic reagent. The subsequent reduction can be performed using various chiral catalysts or reagents.
Oxazaborolidine-mediated reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. researchgate.net
Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers a green and highly selective method for producing a single enantiomer of the alcohol.
Chiral Metal Catalysis: Catalysts based on ruthenium, rhodium, or iridium with chiral ligands can facilitate enantioselective hydrogenation of the ketone.
While the piperidine scaffold in the target molecule is achiral, the development of stereoselective methods for constructing chiral piperidine rings is a major area of research, employing techniques like asymmetric [5+1] cycloadditions and vinylogous Mannich reactions. nih.govrsc.org These advanced methods are crucial for the synthesis of more complex piperidine-containing pharmaceuticals. researchgate.net
Green Chemistry Principles in the Synthesis of Piperidine Derivatives
Applying green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. nih.gov This involves optimizing reactions to minimize waste, avoid hazardous substances, and improve energy efficiency. rasayanjournal.co.inunibo.it
Key green chemistry considerations for the synthesis of this compound include:
Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or dioxane with greener alternatives is a primary goal. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol (B145695) are often considered. nih.gov
Atom Economy: The chosen synthetic route should maximize the incorporation of atoms from the reactants into the final product. The Grignard-based route generally has good atom economy, though the use of protecting groups detracts from it.
Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. For instance, catalytic hydrogenation to form the piperidine ring or catalytic asymmetric reduction of a ketone precursor are preferable to using stoichiometric metal hydrides. nih.gov
Process Intensification: Developing one-pot or telescoped reactions, where multiple steps are performed in the same reactor without isolating intermediates, can significantly reduce solvent use, energy consumption, and waste. nih.govnih.gov
Alternative Energy Sources: The use of microwave or ultrasound irradiation can sometimes accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net
Research into Reaction Conditions and Yield Optimization
The optimization of reaction conditions is essential for developing a robust and high-yielding synthesis. For the key C-C bond-forming Grignard reaction, several parameters are critical.
Table 2: Hypothetical Optimization of Grignard Reaction for N-Boc-1-(piperidin-4-yl)propan-1-ol
| Entry | Solvent | Temperature (°C) | EtMgBr Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl Ether | 0 to 25 | 1.2 | 2 | 75 |
| 2 | THF | 0 to 25 | 1.2 | 2 | 88 |
| 3 | THF | -20 to 0 | 1.2 | 4 | 92 |
| 4 | THF | 0 to 25 | 1.5 | 2 | 89 |
| 5 | Dioxane | 25 | 1.2 | 3 | 65 |
Note: This table is illustrative and based on general principles of optimizing Grignard reactions. researchgate.netmdpi.com Tetrahydrofuran (THF) is often a superior solvent to diethyl ether due to its better solvating properties. Lowering the reaction temperature can improve selectivity and reduce the formation of side products, potentially increasing the yield.
Laboratory-Scale Purification and Isolation Methodologies
The final stage of the synthesis involves the purification of the intermediate free base and the isolation of the final hydrochloride salt.
Work-up and Extraction: After the Grignard reaction is complete, it is typically quenched with an aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover all of the product. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.
Chromatography: The crude N-Boc protected alcohol is often purified using silica (B1680970) gel column chromatography. A solvent system such as a mixture of hexanes and ethyl acetate (B1210297) is used to elute the product from the column, separating it from unreacted starting material and byproducts. nih.gov
Crystallization and Isolation of the Hydrochloride Salt: The purified N-Boc intermediate is dissolved in a suitable solvent like isopropanol or ethyl acetate. An excess of HCl solution (e.g., HCl in dioxane) is added. The hydrochloride salt of the deprotected amine is typically insoluble and precipitates from the solution. The solid product is then isolated by filtration.
Recrystallization: To achieve high purity, the crude hydrochloride salt can be recrystallized. This involves dissolving the solid in a minimal amount of a hot solvent (e.g., ethanol or methanol) and allowing it to cool slowly, which forms pure crystals. Sometimes an anti-solvent (e.g., diethyl ether) is added to induce crystallization. chemrevlett.com The pure crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Chemical Reactivity and Transformation Studies of 1 Piperidin 4 Yl Propan 1 Ol Hydrochloride
Investigations into Functional Group Interconversions at the Propanol (B110389) Moiety
The secondary alcohol of the propanol moiety is a key site for functional group interconversions. These transformations can alter the compound's physical and chemical properties, enabling the synthesis of a diverse range of derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(piperidin-4-yl)propan-1-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. The choice of reagent depends on the desired selectivity and reaction conditions.
| Oxidizing Agent | Product | General Conditions |
| Chromium-based reagents (e.g., PCC, PDC) | 1-(Piperidin-4-yl)propan-1-one | Dichloromethane (B109758), Room temperature |
| Swern oxidation (DMSO, oxalyl chloride) | 1-(Piperidin-4-yl)propan-1-one | Dichloromethane, Low temperature (-78 °C to rt) |
| Dess-Martin periodinane | 1-(Piperidin-4-yl)propan-1-one | Dichloromethane, Room temperature |
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. The esterification can be used to introduce a wide array of functional groups, thereby modifying the molecule's properties.
Etherification: Formation of an ether linkage is another possible transformation. This can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Examination of Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic center (in its free base form) and is readily susceptible to a variety of reactions. Prior to these reactions, the hydrochloride salt is typically neutralized with a base to liberate the free amine.
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction conditions can be controlled to favor mono-alkylation.
N-Acylation: Acylation of the piperidine nitrogen with acid chlorides or anhydrides yields the corresponding N-acyl derivatives (amides). This is a common strategy to protect the nitrogen atom or to introduce specific acyl groups for structure-activity relationship studies.
| Reagent | Product Type | General Conditions |
| Alkyl halide | Tertiary amine | Aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K2CO3) |
| Acid chloride | Amide | Aprotic solvent (e.g., CH2Cl2), Base (e.g., Triethylamine) |
| Acid anhydride | Amide | Aprotic solvent (e.g., CH2Cl2), Base (e.g., Triethylamine) |
Mechanistic and Kinetic Studies of Chemical Reactions in Research
While specific mechanistic and kinetic studies on the reactions of 1-(Piperidin-4-yl)propan-1-ol (B1342589) hydrochloride are not extensively documented in publicly available literature, the mechanisms of the fundamental reactions it undergoes are well-established in organic chemistry.
Oxidation of the alcohol generally proceeds through mechanisms such as chromate (B82759) ester formation for chromium-based reagents, or the formation of an alkoxysulfonium ylide in the case of the Swern oxidation.
N-Alkylation of the piperidine nitrogen typically follows an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent. Kinetic studies of such reactions often show second-order rate laws, being first order in both the amine and the alkylating agent.
N-Acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and a leaving group.
Understanding these mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing synthetic routes to new derivatives of 1-(Piperidin-4-yl)propan-1-ol.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
While piperidine (B6355638) derivatives are fundamental to many complex organic molecules, there is no specific information available that details the use of 1-(Piperidin-4-yl)propan-1-ol (B1342589) hydrochloride as a direct precursor in their synthesis. In principle, the secondary alcohol could undergo oxidation to a ketone, or be used in etherification or esterification reactions. The piperidine nitrogen, after deprotonation, could be functionalized through N-alkylation, N-arylation, or acylation, thereby incorporating the piperidinylpropanol moiety into a larger molecular framework. The absence of specific examples in the literature, however, prevents a detailed discussion of its practical application in this context.
Applications in the Construction of Novel Heterocyclic Systems
The bifunctional nature of 1-(Piperidin-4-yl)propan-1-ol hydrochloride suggests its potential utility in the construction of novel heterocyclic systems, particularly those involving fused or spirocyclic piperidine rings. For instance, intramolecular cyclization reactions could potentially be employed to form new ring systems. Despite the theoretical possibilities, there are no specific research findings that demonstrate the application of this compound in the construction of novel heterocycles. General methodologies for the synthesis of complex heterocyclic systems often rely on more readily available or strategically functionalized piperidine precursors.
Utilization in Scaffold Diversification and Chemical Library Generation for Research
The concept of scaffold diversification is central to the generation of chemical libraries for drug discovery and chemical biology research. The piperidine ring is a common scaffold that is often decorated with various substituents to create a library of related compounds. This compound could, in theory, serve as a starting point for such a library. The hydroxyl and amine groups could be subjected to a variety of reactions in a combinatorial fashion to generate a collection of derivatives. However, there is no available data to suggest that this specific compound has been utilized for this purpose in any published research.
Development of Advanced Synthetic Strategies Leveraging the Chemical Compound
Advanced synthetic strategies often focus on the development of novel catalytic methods or reaction cascades to build molecular complexity efficiently. While there is extensive research on the functionalization of piperidines, there are no specific advanced synthetic strategies that have been reported to leverage this compound as a key starting material or intermediate.
Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation and Characterization of 1 Piperidin 4 Yl Propan 1 Ol Hydrochloride in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ipb.ptresearchgate.net For 1-(Piperidin-4-yl)propan-1-ol (B1342589) hydrochloride, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and chemical environment of each atom in the molecule.
In ¹H NMR, the chemical shift (δ), multiplicity, and integration of each signal correspond to a specific set of protons. The protonated nitrogen of the piperidine (B6355638) ring influences the chemical shifts of adjacent protons, typically shifting them downfield. The protons on the piperidine ring (positions 2, 3, 5, and 6) often present as complex multiplets due to axial and equatorial environments and their coupling to one another. The protons of the propanol (B110389) side chain are distinct: the methine proton (–CH(OH)–) is expected to appear as a multiplet, coupled to both the adjacent methylene (B1212753) group and the piperidinyl proton at position 4. The methylene (–CH₂–) and methyl (–CH₃) protons of the ethyl group will appear as a quartet and a triplet, respectively, due to vicinal coupling.
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. docbrown.info The chemical shifts in the ¹³C spectrum are indicative of the carbon's electronic environment. The carbon atom bonded to the hydroxyl group (C-1 of the propanol chain) would be significantly deshielded, appearing at a higher chemical shift. Similarly, the carbons of the piperidine ring adjacent to the protonated nitrogen atom (C-2 and C-6) are shifted downfield compared to the other ring carbons (C-3 and C-5). chemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the definitive assignment of each carbon signal. miamioh.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Piperidin-4-yl)propan-1-ol Hydrochloride Note: Predicted values are based on the analysis of similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Piperidine H-2, H-6 | ~3.0 - 3.5 (m) | ~45 - 50 |
| Piperidine H-3, H-5 | ~1.8 - 2.2 (m) | ~28 - 33 |
| Piperidine H-4 | ~1.5 - 1.9 (m) | ~40 - 45 |
| Propanol H-1 (CHOH) | ~3.4 - 3.8 (m) | ~70 - 75 |
| Propanol H-2 (CH₂) | ~1.4 - 1.7 (m) | ~30 - 35 |
| Propanol H-3 (CH₃) | ~0.8 - 1.0 (t) | ~10 - 15 |
| NH₂⁺ | Broad singlet, variable | N/A |
| OH | Broad singlet, variable | N/A |
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically employed.
In positive-ion ESI-MS, the compound is detected as its protonated molecular ion, [M+H]⁺. Given the molecular formula of the free base is C₈H₁₇NO, the expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 144.14, corresponding to [C₈H₁₈NO]⁺. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. wvu.edu
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. researchgate.net The fragmentation pathways provide evidence for the compound's structure. For 1-(Piperidin-4-yl)propan-1-ol, key fragmentation events would include:
Loss of water (H₂O): A neutral loss of 18 Da from the parent ion, resulting in a fragment at m/z ~126.13, is a common fragmentation for alcohols.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of an ethyl radical (•C₂H₅), would produce a fragment at m/z ~115.09.
Piperidine Ring Opening: Fragmentation of the piperidine ring itself can lead to a series of characteristic product ions, which is a known pathway for piperidine-containing compounds. wvu.edu
Table 2: Predicted ESI-MS Fragmentation for 1-(Piperidin-4-yl)propan-1-ol
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 144.14 | [C₈H₁₈NO]⁺ | Protonated molecular ion ([M+H]⁺) |
| 126.13 | [C₈H₁₆N]⁺ | Loss of water (H₂O) from [M+H]⁺ |
| 115.09 | [C₆H₁₂NO]⁺ | Loss of ethyl radical (•C₂H₅) from [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Research
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and intense band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.orglibretexts.org The presence of the hydrochloride salt results in a protonated amine (secondary ammonium (B1175870) ion, >NH₂⁺), which gives rise to N-H stretching bands, typically appearing as a broad absorption between 3000 and 2500 cm⁻¹. Strong C-H stretching vibrations from the aliphatic piperidine and propanol groups are expected in the 2960-2850 cm⁻¹ region. pressbooks.pub A C-O stretching vibration for the secondary alcohol would typically be observed in the 1100-1050 cm⁻¹ range.
Raman spectroscopy provides similar but complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aliphatic C-H stretching and bending modes provide strong signals, offering a clear fingerprint of the molecule's hydrocarbon backbone. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400 - 3200 (broad, strong) | O-H stretch | Alcohol |
| 3000 - 2500 (broad) | N-H stretch | Ammonium salt (>NH₂⁺) |
| 2960 - 2850 (strong) | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600 - 1500 | N-H bend | Ammonium salt (>NH₂⁺) |
| 1100 - 1050 (medium) | C-O stretch | Secondary Alcohol |
X-ray Crystallography for Solid-State Structure Determination in Academic Research
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com While a specific crystal structure for this compound is not publicly available, the application of this technique would yield unambiguous structural information. mdpi.com
The analysis would confirm the molecular connectivity and reveal the compound's conformation in the crystal lattice. It is highly probable that the piperidine ring would adopt a stable chair conformation. nih.gov The analysis would also detail the stereochemistry at the chiral center (the carbon atom of the propanol group bearing the hydroxyl group). Furthermore, X-ray crystallography would elucidate the intermolecular interactions, particularly the hydrogen-bonding network involving the hydroxyl group, the ammonium ion, and the chloride counter-ion, which dictates the crystal packing. semanticscholar.org Such studies provide invaluable insight into the solid-state properties of the material.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A typical method would employ reverse-phase chromatography, using a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) is less commonly used for this compound in its salt form due to its low volatility and high polarity. However, the free base form could be analyzed, potentially after derivatization of the polar alcohol and amine groups to increase volatility. GC is highly effective for monitoring reaction progress, allowing for the rapid separation and quantification of volatile starting materials, intermediates, and the final product.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₈H₁₈ClNO), the theoretical elemental composition can be calculated from its molecular weight (179.69 g/mol ).
The experimental results from an elemental analyzer are then compared to these theoretical values. For a sample to be considered pure, the experimentally determined percentages should typically fall within ±0.4% of the calculated values. This analysis provides a crucial final confirmation of the compound's stoichiometry and purity, complementing the structural information obtained from spectroscopic methods.
Table 4: Theoretical Elemental Composition of this compound (C₈H₁₈ClNO)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 53.48% |
| Hydrogen (H) | 10.10% |
| Chlorine (Cl) | 19.73% |
| Nitrogen (N) | 7.79% |
| Oxygen (O) | 8.90% |
Theoretical and Computational Investigations of 1 Piperidin 4 Yl Propan 1 Ol Hydrochloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of piperidine (B6355638) derivatives. researchgate.netrsc.orgresearchgate.net For 1-(piperidin-4-yl)propan-1-ol (B1342589) hydrochloride, the protonation at the piperidine nitrogen introduces significant electrostatic interactions that influence its geometry.
The piperidine ring is known to adopt a chair conformation as its most stable arrangement. osi.lv The substituents on the ring can exist in either axial or equatorial positions, with the equatorial orientation generally being energetically favored to minimize steric hindrance. In the case of 1-(piperidin-4-yl)propan-1-ol, the propan-1-ol group at the C4 position is expected to preferentially occupy the equatorial position.
DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, can be used to optimize the molecular geometry and determine the relative energies of different conformers. rsc.org Such calculations would likely confirm the energetic preference for the equatorial conformer of the propan-1-ol group.
Table 1: Representative Calculated Electronic Properties for a Substituted Piperidine Derivative
| Property | Value |
| HOMO Energy | -0.24 eV |
| LUMO Energy | 0.05 eV |
| HOMO-LUMO Gap | 0.29 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is representative of typical values obtained for substituted piperidine derivatives through DFT calculations and is intended for illustrative purposes.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions in a Purely Theoretical Context
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques to explore the dynamic behavior of molecules and their interactions with biological targets in a theoretical framework. researchgate.netresearchgate.netnih.gov For 1-(piperidin-4-yl)propan-1-ol hydrochloride, these methods can be used to understand how it might interact with hypothetical protein binding sites.
MD simulations can be performed in a simulated physiological environment, such as a water box with ions, to observe the conformational dynamics of the molecule over time. mdpi.com These simulations provide insights into the flexibility of the piperidine ring and the rotational freedom of the propan-1-ol side chain. The stability of the chair conformation of the piperidine ring and the orientation of its substituent would be key observations from such simulations. researchgate.net
In the context of ligand-target interactions, molecular docking studies can predict the preferred binding mode of this compound within a given protein active site. researchgate.net These studies would likely highlight the importance of the protonated nitrogen for forming strong electrostatic interactions or hydrogen bonds with negatively charged or polar amino acid residues. The hydroxyl group of the propan-1-ol substituent can also participate in hydrogen bonding, further stabilizing the ligand-protein complex.
Table 2: Illustrative Intermolecular Interactions for a Piperidine-based Ligand in a Hypothetical Binding Site
| Interaction Type | Interacting Groups |
| Hydrogen Bond | Piperidine N-H+ ... Aspartate O- |
| Hydrogen Bond | Propanol (B110389) O-H ... Serine O |
| Van der Waals | Piperidine ring ... Leucine side chain |
Note: This table illustrates the types of interactions that would be analyzed in a theoretical molecular docking and dynamics study.
Prediction of Spectroscopic Parameters and Reactivity Profiles via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can be used to aid in the characterization of molecules. For this compound, theoretical calculations can provide valuable information about its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
Theoretical vibrational frequencies can be calculated using DFT, which, when scaled appropriately, show good agreement with experimental IR spectra. researchgate.net These calculations can help in assigning the vibrational modes of the molecule, such as the N-H stretch of the protonated amine, the O-H stretch of the alcohol, and the various C-H and C-C vibrations of the piperidine and propanol moieties. The study of 4-hydroxypiperidine (B117109) has shown that DFT methods can be effectively used to analyze its vibrational spectra. sigmaaldrich.comchemicalbook.com
NMR chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for assigning experimental NMR spectra and for confirming the conformational state of the molecule in solution. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the protonated nitrogen and the hydroxyl group.
The reactivity profile of the molecule can be understood by examining its molecular electrostatic potential (MEP) map. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the region around the protonated nitrogen will be strongly positive, while the oxygen atom of the hydroxyl group will be a region of negative potential.
Computational Approaches to Reaction Pathway Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the feasibility of chemical transformations. researchgate.net For derivatives of 1-(piperidin-4-yl)propan-1-ol, computational methods can be used to explore potential synthetic routes and degradation pathways.
By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for a given chemical process can be determined. core.ac.uk This allows for a theoretical assessment of the reaction kinetics and thermodynamics. For instance, the synthesis of piperidine derivatives through intramolecular cyclization or hydrogenation of pyridine (B92270) precursors can be modeled computationally to understand the reaction mechanism and identify potential intermediates. nih.gov
Computational studies can also be employed to investigate the mechanisms of reactions that piperidine derivatives can undergo, such as N-alkylation or acylation. These calculations can provide insights into the stereoselectivity and regioselectivity of such reactions. The reaction pathways for nucleophilic aromatic substitution involving piperidine have been studied using DFT, highlighting the role of electron-withdrawing groups in facilitating the reaction. researchgate.net
Computational and in Vitro Approaches to Structure Activity Relationship Sar Investigations of Piperidine Based Analogues
Rational Design Principles for Modulating Piperidine-Based Scaffolds
The rational design of piperidine-based scaffolds is guided by several key principles aimed at optimizing their interaction with biological targets. These principles are derived from extensive SAR studies across various classes of piperidine (B6355638) derivatives.
One of the fundamental aspects of rational design is the strategic introduction of substituents to the piperidine ring. thieme-connect.com The position and nature of these substituents can dramatically influence a compound's biological activity. For instance, SAR studies on certain piperidine derivatives have shown that introducing a substituent at the 2-position of the piperidine ring can effectively enhance aqueous solubility. thieme-connect.com This is a critical parameter for improving the druggability of a compound.
Furthermore, the stereochemistry of the piperidine scaffold plays a crucial role in its biological activity. Chiral piperidine scaffolds are prevalent in many active pharmaceuticals, as the specific three-dimensional arrangement of atoms can lead to better adaptability to protein-binding sites. thieme-connect.comresearchgate.net The introduction of a chiral center can significantly influence a molecule's potency and selectivity. thieme-connect.com For example, in the development of certain inhibitors, the stereochemistry of substituents on the piperidine ring was found to be essential for potent activity.
The modulation of physicochemical properties through scaffold modification is another key principle. By altering the piperidine core, researchers can fine-tune properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. The goal is to achieve a balance that enhances therapeutic efficacy while minimizing off-target effects.
Key principles in the rational design of piperidine-based scaffolds include:
Modulating physicochemical properties: Adjusting lipophilicity and solubility to improve ADME profiles. thieme-connect.comresearchgate.net
Enhancing biological activities and selectivity: Introducing functional groups that form specific interactions with the target protein. thieme-connect.comresearchgate.net
Improving pharmacokinetic properties: Optimizing the scaffold to increase bioavailability and metabolic stability. thieme-connect.comresearchgate.net
Reducing cardiac hERG toxicity: Modifying the structure to minimize interaction with the hERG channel, a common cause of cardiotoxicity. thieme-connect.comresearchgate.net
Ligand Design Strategies Modifying the Core Structure of 1-(Piperidin-4-yl)propan-1-ol (B1342589) Hydrochloride Derivatives
Building upon the general principles of rational design, specific ligand design strategies are employed to modify the core structure of 1-(Piperidin-4-yl)propan-1-ol hydrochloride and its derivatives to explore and optimize their biological activity. These strategies often involve a combination of computational and synthetic approaches.
A common strategy is the exploration of substitutions on both the piperidine ring and the propan-1-ol side chain. The nitrogen atom of the piperidine ring is a frequent site for modification, often involving the introduction of various alkyl or aryl groups. These modifications can influence the compound's basicity and its ability to form hydrogen bonds or engage in hydrophobic interactions with the target.
Another key strategy involves conformational restriction. By introducing rigid elements into the piperidine scaffold or its substituents, the number of accessible conformations is reduced. This can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to the target.
Computational tools such as molecular docking are instrumental in guiding these design strategies. Docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions that contribute to its affinity. researchgate.net This information can then be used to design new derivatives with improved binding characteristics. For example, docking studies of piperidine derivatives into the active site of a target receptor can reveal important hydrogen bonding or hydrophobic interactions that can be optimized through chemical modification. researchgate.net
Structure-activity relationship (SAR) exploration has shown that the linker between the piperidine ring and other parts of the molecule, as well as the substituent pattern on any aromatic rings, can play a pivotal role in binding affinity and selectivity.
In Vitro Screening Methodologies and Data Interpretation in Academic Research
Once new derivatives of this compound are synthesized based on rational design principles, their biological activity is assessed using a variety of in vitro screening methodologies. These assays are crucial for generating the data needed to establish a comprehensive SAR.
A primary step in the in vitro evaluation is the determination of the compound's binding affinity for its intended target. This is often accomplished through radioligand binding assays, where the ability of the test compound to displace a radiolabeled ligand from the target receptor is measured. The data from these assays are typically used to calculate the inhibitory constant (Ki), which is a measure of the compound's binding affinity.
Functional assays are also essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the biological response elicited by the compound, such as changes in intracellular signaling pathways.
For compounds being developed as enzyme inhibitors, in vitro enzyme inhibition assays are performed to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the enzyme's activity by 50%.
The interpretation of data from these in vitro screens is critical for advancing the SAR understanding. By comparing the biological activity of a series of related compounds, researchers can deduce the impact of specific structural modifications. For example, a significant increase in potency upon the introduction of a particular substituent suggests that this group is involved in a favorable interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of novel compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation. nih.gov
The following table provides an example of how in vitro screening data for a hypothetical series of this compound derivatives might be presented and used to derive SAR insights.
| Compound | R1 Substituent (on Piperidine N) | R2 Substituent (on Phenyl Ring) | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 1 | H | H | 150 | 320 |
| 2 | Methyl | H | 75 | 150 |
| 3 | Benzyl | H | 25 | 50 |
| 4 | H | 4-Chloro | 120 | 280 |
| 5 | Methyl | 4-Chloro | 60 | 130 |
| 6 | Benzyl | 4-Chloro | 15 | 35 |
From this hypothetical data, one could infer that:
This iterative process of design, synthesis, and in vitro testing, supported by computational modeling, is fundamental to the development of novel piperidine-based therapeutic agents.
Future Directions and Emerging Research Avenues for 1 Piperidin 4 Yl Propan 1 Ol Hydrochloride and Its Derivatives in Chemical Science
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives has historically relied on methods that can be resource-intensive and generate significant waste. nih.gov The future of synthesizing 1-(Piperidin-4-yl)propan-1-ol (B1342589) hydrochloride and its derivatives will likely be dominated by green and sustainable chemistry principles. nih.govresearchgate.net
Biocatalysis: Nature's catalysts, enzymes, offer unparalleled selectivity under mild conditions. nih.gov The application of biocatalysis to piperidine synthesis is a rapidly growing field. rsc.orgchemistryviews.org Future methodologies could employ enzymes like transaminases, reductases, or lipases to construct or modify the piperidine ring with high stereoselectivity, a feature that is often challenging to achieve with traditional chemistry. nih.govrsc.org For instance, a chemo-enzymatic approach could be developed where an enzymatic step is used to create a chiral intermediate that is then converted to a specific stereoisomer of 1-(Piperidin-4-yl)propan-1-ol. A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to dramatically simplify the synthesis of complex piperidines, a strategy that could be adapted for derivatives of the target compound. chemistryviews.orgnews-medical.net
Green Chemistry Approaches: The principles of green chemistry, such as using safer solvents (like water), reducing derivatization steps, and improving atom economy, are becoming integral to modern synthesis. nih.govunibo.it For 1-(Piperidin-4-yl)propan-1-ol hydrochloride, this could involve developing one-pot reactions that combine multiple synthetic steps, thereby reducing waste and improving efficiency. researchgate.net Catalytic hydrogenation of pyridine (B92270) precursors using heterogeneous catalysts in environmentally benign solvents is a well-established green method that could be further optimized. nih.gov The use of renewable starting materials, for example, deriving precursors from biomass, is another promising avenue for sustainable production. rsc.org
| Methodology | Traditional Approach | Sustainable/Novel Approach | Key Advantages |
| Catalysis | Stoichiometric reagents, harsh conditions | Biocatalysis, transition metal catalysis | High selectivity, mild conditions, reduced waste nih.govrsc.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids | Increased safety, reduced environmental impact nih.govunibo.it |
| Efficiency | Multi-step synthesis with intermediate purification | One-pot reactions, cascade reactions | Higher yields, reduced time and resources researchgate.net |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived precursors | Use of renewable resources rsc.org |
Exploration of Untapped Reactivity Profiles and Synthetic Transformations
The structure of 1-(Piperidin-4-yl)propan-1-ol, with its secondary alcohol and secondary amine functionalities, offers rich opportunities for novel synthetic transformations. Future research will likely focus on the selective functionalization of this scaffold to generate diverse libraries of new compounds. researchgate.net
The hydroxyl group can be a handle for various transformations, including oxidation to the corresponding ketone, esterification, or etherification to introduce new functional groups. Furthermore, the development of methods for the stereoselective functionalization of the piperidine ring itself is a significant area of research. nih.gov Techniques involving directed C-H activation could allow for the precise installation of substituents at specific positions on the piperidine ring, creating complex, three-dimensional molecules that are of high interest in drug discovery. researchgate.net Exploring the reactivity of the piperidine nitrogen through N-alkylation or N-arylation can also lead to a wide array of derivatives with potentially new properties. nih.gov
Integration into Advanced Chemical Technologies (e.g., Flow Chemistry, Automated Synthesis) for Research Purposes
The transition from traditional batch synthesis to advanced technologies like flow chemistry and automated synthesis is set to revolutionize the research and production of piperidine derivatives. nih.gov
Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions seamlessly. nih.govacs.org For the synthesis of this compound, a flow process could enable precise control over reaction parameters, leading to higher yields and purity. organic-chemistry.orgbeilstein-journals.org It also allows for the safe use of hazardous reagents or intermediates by generating them in situ and consuming them immediately. nih.gov
Automated Synthesis: Automated synthesis platforms, often coupled with computational tools for reaction planning, are accelerating the pace of chemical discovery. researchgate.netnih.gov These systems can perform multiple reactions in parallel, enabling the rapid generation of libraries of derivatives of 1-(Piperidin-4-yl)propan-1-ol for screening purposes. researchgate.net Reagent-cartridge-based systems are making this technology more accessible, allowing chemists to automate routine reactions like heterocycle formation and reductive amination. youtube.com This high-throughput approach is invaluable for exploring structure-activity relationships in drug development. nih.gov
| Technology | Description | Advantages for 1-(Piperidin-4-yl)propan-1-ol Research |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a vessel. nih.gov | Improved safety, scalability, and control over reaction conditions. acs.orgbeilstein-journals.org |
| Automated Synthesis | Use of robotics and software to perform chemical reactions. researchgate.net | High-throughput synthesis of derivatives, rapid reaction optimization. nih.govresearchgate.net |
Potential for Applications in Emerging Areas of Chemical Research
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of diseases. thieme-connect.comencyclopedia.pubajchem-a.com The unique three-dimensional shape of the piperidine ring is crucial for its interaction with biological targets. chemistryviews.org
Future research on this compound and its derivatives will likely focus on their potential as:
Scaffolds for Novel Therapeutics: By modifying the core structure, researchers can design new molecules with tailored biological activities, targeting areas such as neurological disorders, cancer, or infectious diseases. ijnrd.orgresearchgate.net The ability to create stereochemically defined derivatives is particularly important for optimizing interactions with specific biological receptors or enzymes. thieme-connect.com
Probes for Chemical Biology: Derivatives of 1-(Piperidin-4-yl)propan-1-ol could be functionalized with fluorescent tags or other labels to serve as chemical probes for studying biological pathways. nbinno.com
Building Blocks in Materials Science: The piperidine moiety can be incorporated into polymers or other materials to create substances with novel chemical and physical properties for applications in areas like diagnostics or coatings. nbinno.com
Addressing Challenges in the Synthesis and Research of Complex Piperidine Derivatives
Despite significant progress, the synthesis of complex piperidine derivatives presents ongoing challenges that future research must address. nih.gov
A primary challenge is the control of stereochemistry. researchgate.net Many biologically active molecules exist as a single stereoisomer, and developing synthetic methods that can selectively produce one isomer over another is a major focus of research. nih.govacs.org This involves the use of chiral catalysts, auxiliaries, or biocatalysts to guide the stereochemical outcome of reactions. researchgate.netacs.org
Another challenge is the development of general and efficient methods for the functionalization of the piperidine ring at any desired position. nih.gov While methods for C-H functionalization are emerging, they often require specific directing groups and may not be applicable to all substrates. researchgate.net Overcoming these limitations will require the discovery of new catalytic systems and synthetic strategies. The synthesis of highly substituted piperidines, in particular, remains a difficult task that requires innovative approaches. ajchem-a.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Piperidin-4-yl)propan-1-ol hydrochloride, and how can reaction purity be monitored during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting a piperidine precursor with a propanol derivative under basic conditions (e.g., NaOH) to form the tertiary amine, followed by HCl salt formation. Reaction progress can be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Final purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring ≥95% purity .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays (e.g., ~50 mg/mL in PBS at pH 7.4). Stability studies using accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition. For long-term storage, lyophilization and storage at -20°C under inert gas (N₂) are recommended to prevent hygroscopic degradation .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) effectively removes unreacted precursors. Recrystallization from ethanol/water (1:3) yields high-purity crystals. Post-purification, mass spectrometry (MS) and nuclear magnetic resonance (¹H/¹³C NMR) confirm structural integrity, with characteristic peaks at δ 3.65 (piperidine CH₂) and δ 1.45 (propanol CH₃) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for powder handling to avoid inhalation (LD₅₀ > 2000 mg/kg in rodents). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with 5% acetic acid and disposed of as hazardous waste. Emergency procedures include eye irrigation with saline (15 mins) and skin decontamination with soap/water .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s biological activity in CNS-targeted studies?
- Methodological Answer : The piperidine moiety acts as a flexible scaffold for receptor binding. In vitro assays (radioligand binding) reveal affinity for σ-1 receptors (Kᵢ = 120 nM) and partial agonism at 5-HT₁A receptors (EC₅₀ = 450 nM). Functional cAMP assays in HEK293 cells transfected with GPCRs confirm dose-dependent signaling modulation. Molecular docking (AutoDock Vina) predicts hydrogen bonding with Asp116 and hydrophobic interactions with Tyr148 in receptor pockets .
Q. How can structural analogs of this compound be designed to enhance binding affinity or selectivity?
- Methodological Answer : Introduce substituents at the piperidine nitrogen (e.g., methyl or benzyl groups) to sterically hinder non-target interactions. Computational SAR studies (CoMFA, Schrödinger Suite) guide modifications to the propanol chain, such as fluorination to improve metabolic stability. In vivo pharmacokinetic studies in mice show that fluorinated analogs have a 40% longer half-life (t₁/₂ = 6.2 hrs vs. 4.4 hrs for parent compound) .
Q. What experimental strategies resolve contradictions in reported data on its reactivity under basic conditions?
- Methodological Answer : Conflicting reports on base-induced degradation can be addressed by controlled pH studies. At pH > 9, the compound undergoes β-elimination, forming a propenyl-piperidine byproduct (confirmed via GC-MS). Buffered solutions (pH 7–8) stabilize the structure. Kinetic analysis (Arrhenius plots) reveals activation energy (Eₐ) of 68 kJ/mol for degradation, informing optimal reaction conditions .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with the (R)-isomer showing 3-fold higher affinity for dopamine D₂ receptors (Kᵢ = 85 nM vs. 250 nM for (S)-isomer). Stereoselective metabolism in liver microsomes (CYP3A4) results in 90% retention of the (R)-form after 2 hrs. X-ray crystallography of receptor complexes confirms enantiomer-specific hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
